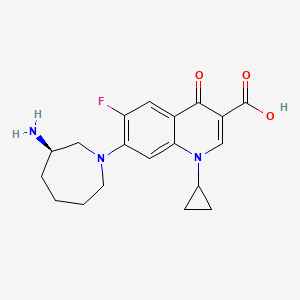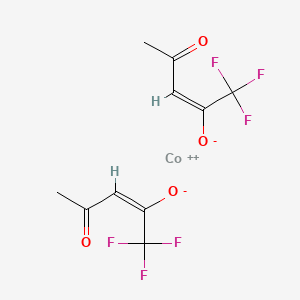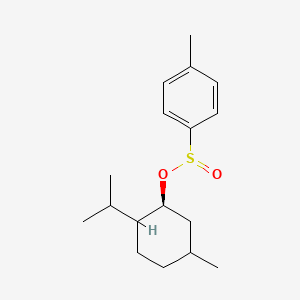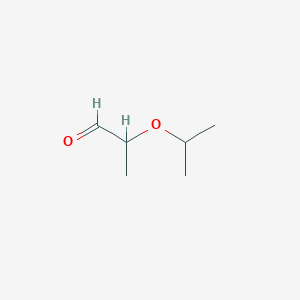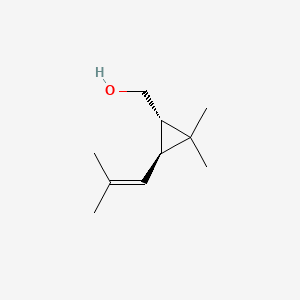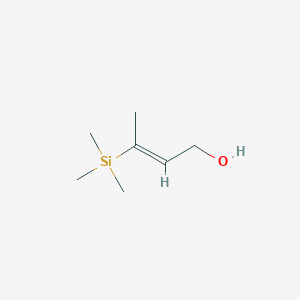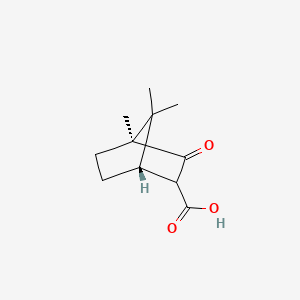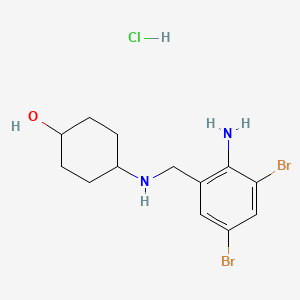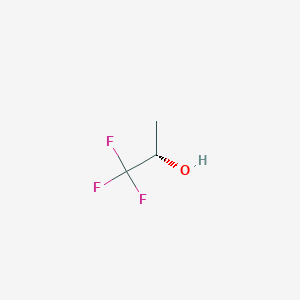
(S)-6-Aminonicotine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Aminonicotine Hydrochloride is a chemical compound derived from nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of an amino group at the 6th position of the nicotine molecule, which is in the S-configuration. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Aminonicotine Hydrochloride typically involves the selective amination of nicotine. One common method includes the use of a palladium-catalyzed amination reaction, where nicotine is reacted with an amine source under controlled conditions to introduce the amino group at the desired position. The reaction is often carried out in the presence of a base and a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through crystallization or chromatography techniques to obtain the hydrochloride salt in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (S)-6-Aminonicotine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
(S)-6-Aminonicotine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, which are important in neurotransmission.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of novel agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-6-Aminonicotine Hydrochloride involves its interaction with nicotinic acetylcholine receptors in the nervous system. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, depending on the receptor subtype and the cellular context.
Comparación Con Compuestos Similares
Nicotine: The parent compound, widely known for its stimulant effects.
6-Aminonicotine: The non-chiral form, lacking the specific S-configuration.
Nornicotine: A metabolite of nicotine with a similar structure but lacking the methyl group at the nitrogen atom.
Uniqueness: (S)-6-Aminonicotine Hydrochloride is unique due to its specific S-configuration, which can result in different biological activities compared to its non-chiral or R-configured counterparts. This stereochemistry can influence its binding affinity and selectivity for nicotinic acetylcholine receptors, making it a valuable compound for studying receptor-ligand interactions and developing targeted therapies.
Propiedades
Número CAS |
81990-64-9 |
|---|---|
Fórmula molecular |
C₁₀H₁₆ClN₃ |
Peso molecular |
213.71 |
Sinónimos |
(S)-5-(1-Methyl-2-pyrrolidinyl)-pyridinamine Monohydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


